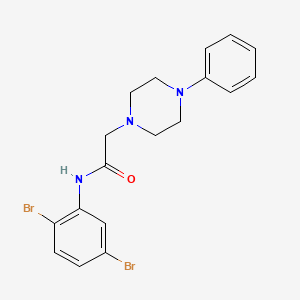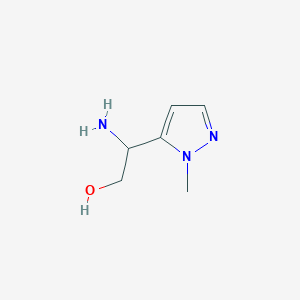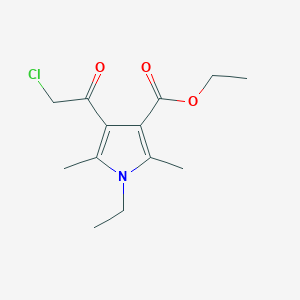
N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a dibromophenyl group and a phenylpiperazine moiety. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromoaniline and 4-phenylpiperazine.
Acylation Reaction: The 2,5-dibromoaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2,5-dibromophenyl)-2-chloroacetamide.
Nucleophilic Substitution: The N-(2,5-dibromophenyl)-2-chloroacetamide is then reacted with 4-phenylpiperazine in the presence of a base (such as triethylamine) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromophenyl group or the acetamide moiety.
Substitution: The bromine atoms in the dibromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: It may find applications in the development of new materials or as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- N-(2,5-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Uniqueness
N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of bromine atoms in the phenyl ring, which can influence its chemical reactivity and biological activity. The bromine atoms may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Br2N3O/c19-14-6-7-16(20)17(12-14)21-18(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXGDRKGODIULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Br)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(2-oxo-2-phenylethyl)sulfanyl]-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2434133.png)

![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2434137.png)


![N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2434142.png)




![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2434149.png)


![8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2434153.png)
